2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide, also known as O-1918, is a synthetic compound that has been studied for its potential therapeutic properties. It was first synthesized in 2001 by researchers at the University of Kuopio in Finland. Since then, O-1918 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide is not fully understood. However, it has been proposed that this compound may act as an agonist at the transient receptor potential vanilloid type 1 (TRPV1) receptor. TRPV1 is a receptor that is involved in the perception of pain and inflammation. By activating TRPV1, this compound may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
In addition to its potential therapeutic properties, this compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the uptake of the neurotransmitter dopamine in vitro. Additionally, this compound has been found to reduce the release of the inflammatory cytokine tumor necrosis factor alpha (TNF-α) in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are a number of potential future directions for research on 2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide. For example, further studies are needed to determine the optimal dosage and administration route for this compound in different therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide involves the reaction of 1-hydroxycyclohexylamine with 4-hydroxybenzyl chloride in the presence of N-methylacetamide. The reaction is carried out under anhydrous conditions and yields this compound as a white solid with a melting point of 153-155°C.
Scientific Research Applications
2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide has been studied for its potential therapeutic properties in a variety of areas, including pain management, inflammation, and cancer. In preclinical studies, this compound has been shown to have analgesic effects and to reduce inflammation in animal models. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-17(12-13-5-7-14(18)8-6-13)15(19)11-16(20)9-3-2-4-10-16/h5-8,18,20H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTMMFRVJOSRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)O)C(=O)CC2(CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.